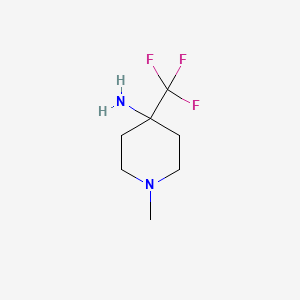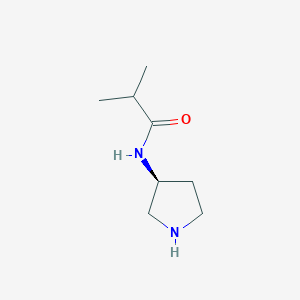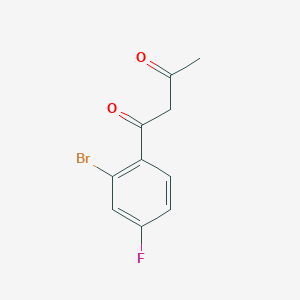
tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromomethyl group, and a fluoropyrrolidine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural characteristics and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with a pyrrolidine derivative, which is then functionalized with bromomethyl and fluorine groups under controlled conditions. The tert-butyl group is often introduced via esterification reactions using tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like tert-butyl hydroperoxide for oxidation, and acids or bases for esterification and hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted pyrrolidine derivatives, while hydrolysis of the tert-butyl ester group results in the corresponding carboxylic acid .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine
In biology and medicine, this compound may be used in the design and synthesis of bioactive molecules, including potential pharmaceuticals. Its structural features can be exploited to interact with specific biological targets, making it a useful tool in drug discovery and development .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of tailored compounds with specific properties .
Wirkmechanismus
The mechanism of action of tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate include other pyrrolidine derivatives with different substituents, such as:
- tert-Butyl(2S,4R)-2-(chloromethyl)-4-fluoropyrrolidine-1-carboxylate
- tert-Butyl(2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate
- tert-Butyl(2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both bromomethyl and fluorine groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H17BrFNO2 |
|---|---|
Molekulargewicht |
282.15 g/mol |
IUPAC-Name |
tert-butyl (2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17BrFNO2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
JYLQTSMQJJFJIY-SFYZADRCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CBr)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B13061764.png)

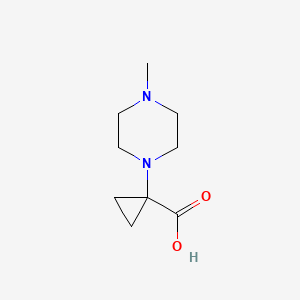
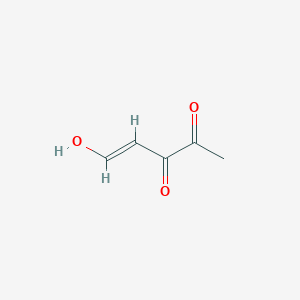
![3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride](/img/structure/B13061774.png)
![6-(3-Thienyl)imidazo[2,1-b]thiazole](/img/structure/B13061784.png)
![Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13061788.png)
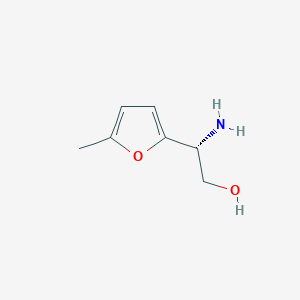
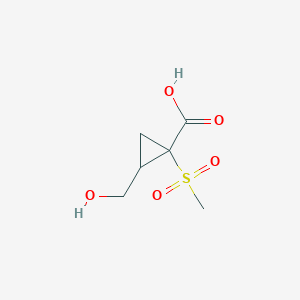
![2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid](/img/structure/B13061818.png)

